molecular formula C5H7ClN2S B6281411 5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole CAS No. 1312601-20-9

5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole

Cat. No. B6281411
CAS RN: 1312601-20-9
M. Wt: 162.6
InChI Key:
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Description

The compound “5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . The “5-(chloromethyl)” part indicates that a chloromethyl group (-CH2Cl) is attached to the 5th position of the thiadiazole ring . The “3-ethyl” part means that an ethyl group (-CH2CH3) is attached to the 3rd position of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole” would depend on its molecular structure. For instance, a similar compound, 2-Chloro-5-(chloromethyl)thiophene, is a liquid with a flash point of 101 °C .

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole”. For example, in the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes .

Safety and Hazards

The safety and hazards of “5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole” would depend on its specific properties. For example, 2-Chloro-5-(chloromethyl)thiophene is considered hazardous, causing severe skin burns and eye damage, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethylamine", "Chloroacetyl chloride", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethylamine is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 3-ethyl-2-chloroacetylamine.", "Step 2: Thiourea is added to the reaction mixture and heated to form 3-ethyl-2-thiohydantoin.", "Step 3: The product from step 2 is then treated with hydrochloric acid to form 3-ethyl-2-thiohydantoin hydrochloride.", "Step 4: Sodium nitrite is added to the reaction mixture from step 3 to form 3-ethyl-2-thiohydantoin diazonium chloride.", "Step 5: Copper sulfate is added to the reaction mixture from step 4 to form 3-ethyl-2-thiohydantoin diazonium copper chloride.", "Step 6: The product from step 5 is then treated with sodium bicarbonate to form 5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole.", "Step 7: The final product is purified by recrystallization from water and ethanol." ] }

CAS RN

1312601-20-9

Product Name

5-(chloromethyl)-3-ethyl-1,2,4-thiadiazole

Molecular Formula

C5H7ClN2S

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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